molecular formula C9H9BrN2 B1519963 4-Bromo-2,7-dimethyl-2H-indazole CAS No. 1159511-88-2

4-Bromo-2,7-dimethyl-2H-indazole

Cat. No. B1519963
M. Wt: 225.08 g/mol
InChI Key: YPDXDWNYMHERND-UHFFFAOYSA-N
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Description

“4-Bromo-2,7-dimethyl-2H-indazole” is a chemical compound with the CAS Number: 1159511-88-2 . It has a molecular weight of 225.09 and its IUPAC name is 4-bromo-2,7-dimethyl-2H-indazole .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2,7-dimethyl-2H-indazole” is represented by the linear formula: C9H9BrN2 . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have been used in various chemical reactions, including transition metal-catalyzed reactions .


Physical And Chemical Properties Analysis

“4-Bromo-2,7-dimethyl-2H-indazole” is a solid compound . It should be stored in a sealed container at room temperature .

Scientific Research Applications

    Medicinal Chemistry

    • Application : Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
    • Method : Diversely substituted indazole derivatives bear a variety of functional groups . The synthesis of these derivatives involves various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • Results : Indazole derivatives scarcely occur in nature, but synthetic compounds with this nucleus possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

    Antibacterial Research

    • Application : A series of novel 4-bromo-1H-indazole derivatives were developed to identify new and safe compounds as filamentous temperature-sensitive protein Z (FtsZ) inhibitors .
    • Method : The authors performed an evaluation of their antibacterial activity and cell inhibitory activity against various phenotypes of Gram-positive and Gram-negative bacteria .
    • Results : The specific results of this research were not provided in the source .

    Anticancer Research

    • Application : Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
    • Method : The specific method of application or experimental procedures were not provided in the source .
    • Results : The specific results of this research were not provided in the source .

    Antihypertensive Research

    • Application : Indazole derivatives have been studied for their potential antihypertensive properties .
    • Method : The specific method of application or experimental procedures were not provided in the source .
    • Results : The specific results of this research were not provided in the source .

    Antidepressant Research

    • Application : Some indazole derivatives have shown promising antidepressant activities .
    • Method : The specific method of application or experimental procedures were not provided in the source .
    • Results : The specific results of this research were not provided in the source .

    Respiratory Disease Research

    • Application : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Method : The specific method of application or experimental procedures were not provided in the source .
    • Results : The specific results of this research were not provided in the source .

Safety And Hazards

The safety information for “4-Bromo-2,7-dimethyl-2H-indazole” includes several hazard statements: H302-H315-H320-H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely focus on developing new synthetic approaches and exploring the biological activities of these compounds .

properties

IUPAC Name

4-bromo-2,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-12(2)11-9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXDWNYMHERND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CN(N=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657250
Record name 4-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,7-dimethyl-2H-indazole

CAS RN

1159511-88-2
Record name 4-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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